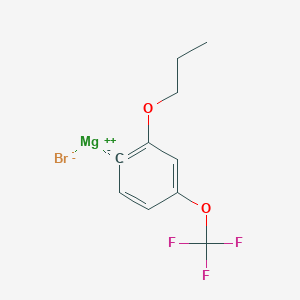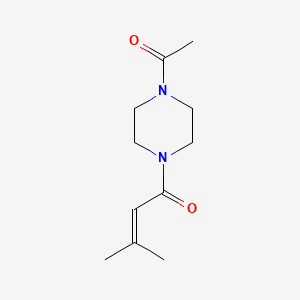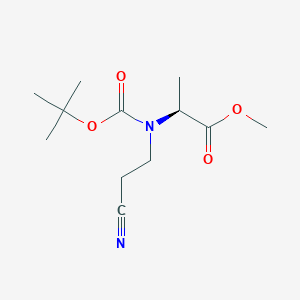
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester: is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanoethyl group, and a methyl ester functional group. This compound is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms N-Boc-L-alanine.
Introduction of the Cyanoethyl Group: The protected amino acid is then reacted with acrylonitrile in the presence of a base to introduce the cyanoethyl group, forming N-Boc-N-(2-cyanoethyl)-L-alanine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
Hydrolysis: N-Boc-N-(2-cyanoethyl)-L-alanine.
Reduction: N-Boc-N-(2-aminoethyl)-L-alanine Methyl Ester.
Deprotection: N-(2-cyanoethyl)-L-alanine Methyl Ester.
科学研究应用
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: It is employed in the modification of biomolecules for various biochemical assays.
Material Science: The compound is used in the synthesis of novel materials with specific properties for industrial applications.
作用机制
The mechanism of action of N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative that can be incorporated into peptide chains. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to reveal the free amine for further reactions.
相似化合物的比较
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester can be compared with other similar compounds such as:
N-Boc-L-alanine Methyl Ester: Lacks the cyanoethyl group, making it less versatile in certain synthetic applications.
N-Boc-N-(2-cyanoethyl)-glycine Methyl Ester: Similar structure but with glycine instead of alanine, affecting its reactivity and application.
N-Boc-N-(2-aminoethyl)-L-alanine Methyl Ester:
These comparisons highlight the unique features of this compound, such as the presence of both the Boc protecting group and the cyanoethyl group, which provide distinct reactivity and versatility in synthetic chemistry.
属性
分子式 |
C12H20N2O4 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
methyl (2S)-2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C12H20N2O4/c1-9(10(15)17-5)14(8-6-7-13)11(16)18-12(2,3)4/h9H,6,8H2,1-5H3/t9-/m0/s1 |
InChI 键 |
ZDBSLXPGMHAJTE-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


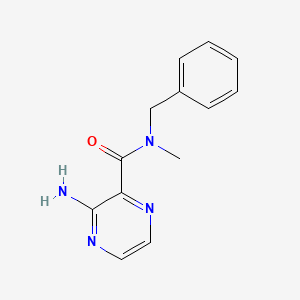
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
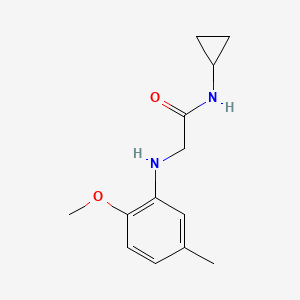
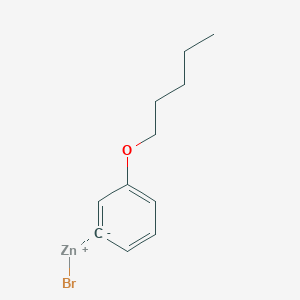
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
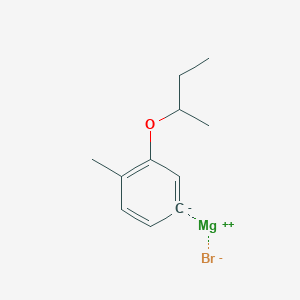

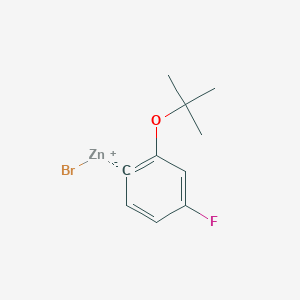
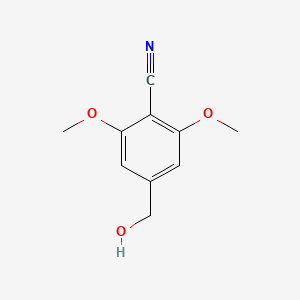
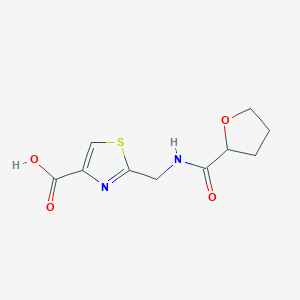
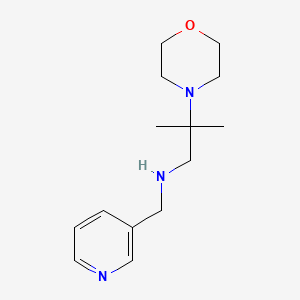
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
